tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H21Cl2N3O3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-5-4-10(7-20)8-22-9-11-6-18-13(17)19-12(11)16/h6,10H,4-5,7-9H2,1-3H3 |
InChI Key |
ZJQOHQWPKBFDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of tert-Butyl pyrrolidine-1-carboxylate
- Typically prepared by Boc-protection of pyrrolidine using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- This step ensures the nitrogen is protected to prevent side reactions during subsequent steps.
Step 2: Preparation of 2,4-Dichloropyrimidine-5-methanol
- Synthesized via selective chlorination of pyrimidine derivatives or by reduction of corresponding aldehydes to alcohols.
- The hydroxymethyl group at the 5-position is critical for subsequent ether bond formation.
Step 3: Formation of the Methoxymethyl Linkage
- The key step involves nucleophilic substitution where the hydroxyl group of 2,4-dichloropyrimidine-5-methanol is converted into a good leaving group (e.g., mesylate or tosylate).
- This activated intermediate then reacts with the 3-hydroxymethyl group of the pyrrolidine ring or a suitable nucleophile on the pyrrolidine scaffold to form the ether linkage.
- Alternatively, the pyrrolidine nitrogen is protected first, and the methoxymethyl group is introduced via Williamson ether synthesis conditions using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.
Step 4: Purification and Characterization
- The crude product is purified by silica gel chromatography using gradients of petroleum ether and ethyl acetate.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc-protection of pyrrolidine | Di-tert-butyl dicarbonate, triethylamine | 0 °C to RT | 2-4 h | 85-95 | Standard carbamate protection |
| Activation of 2,4-dichloropyrimidine-5-methanol | Methanesulfonyl chloride, triethylamine | 0 °C to RT | 1-2 h | 80-90 | Formation of mesylate intermediate |
| Ether formation (Williamson synthesis) | Boc-pyrrolidine, base (NaH or K2CO3), DMF | RT to 80 °C | 2-6 h | 70-85 | Nucleophilic substitution to form methoxymethyl linkage |
| Purification | Silica gel chromatography | N/A | N/A | N/A | Gradient elution with petroleum ether/ethyl acetate |
Mechanistic Insights and Research Findings
- The nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine ring is facilitated by the electron-withdrawing chlorine atoms at positions 2 and 4, which activate the ring towards nucleophilic attack.
- The Boc group on the pyrrolidine nitrogen prevents unwanted side reactions and stabilizes the intermediate during the ether formation.
- The regioselectivity of substitution on the pyrimidine ring is controlled by the electronic effects of the chlorine substituents and the reaction conditions, favoring substitution at the 5-position methoxy linkage.
- Microwave-assisted synthesis has been reported to accelerate similar nucleophilic aromatic substitution reactions, reducing reaction times significantly.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Impact on Synthesis | Reference |
|---|---|---|---|
| tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate | Substitution at 2-position of pyrrolidine | Similar synthetic route, positional isomer | |
| tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine | Different ring size affects reactivity and binding | |
| 2-(2,4-Dichloro-pyrimidin-5-ylmethoxymethyl)-pyrrolidine | Lacks Boc protection | Simpler synthesis but less stable intermediate |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SN_NNAr) at Pyrimidine Chlorine Positions
The 2,4-dichloropyrimidine moiety undergoes regioselective substitution reactions due to electron-withdrawing effects and steric factors.
Key Findings :
-
The 4-chloro position reacts preferentially under mild conditions due to lower steric hindrance and enhanced electrophilicity .
-
Sequential substitutions (4-Cl first, then 2-Cl) enable modular derivatization.
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine for further functionalization.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, rt, 1–2 hrs | Free pyrrolidine amine | Quantitative deprotection |
| HCl (4M in dioxane) | 0°C to rt, 4 hrs | Amine hydrochloride salt | Compatible with acid-sensitive groups |
Applications :
-
Deprotection enables subsequent alkylation, acylation, or coupling reactions at the pyrrolidine nitrogen.
Cross-Coupling Reactions
The chloropyrimidine moiety participates in palladium-catalyzed cross-couplings for C–C or C–N bond formation.
| Reaction Type | Catalyst/Reagents | Product | Efficiency |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh), arylboronic acid, KCO | Biarylpyrimidine derivatives | 70–85% isolated yield |
| Buchwald–Hartwig | Pd(dba), Xantphos, amine substrate | Aminopyrimidine derivatives | 60–75% yield |
Mechanistic Insight :
-
The 4-chloro substituent reacts first in cross-couplings due to superior oxidative addition kinetics.
Functionalization of the Methoxymethyl Group
The methoxymethyl (–OCH–) linker exhibits limited reactivity but can undergo hydrolysis under strong acids.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HBr (48% aq.) | Reflux, 12 hrs | Hydrolysis to –OH or –Br derivatives | Requires Boc protection stability |
Limitations :
-
Ether cleavage is rare under standard conditions, restricting synthetic utility.
Stability Under Thermal and Oxidative Conditions
| Condition | Outcome | Degradation Pathway |
|---|---|---|
| 120°C, inert atmosphere | Stable for >24 hrs | No decomposition observed |
| HO (30%) | Oxidation of pyrrolidine ring | N-Oxide formation (traces) |
Scientific Research Applications
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators include:
- Pyrimidine substituents : The 2,4-dichloro substitution on the pyrimidine ring distinguishes it from analogs with bromine, methoxy, or iodinated groups (e.g., ’s 5-bromo-3-methoxypyridin-2-yl derivative).
- Linkage type: The methoxy-methyl (-OCH2-) bridge contrasts with amino (-NH-) linkages in piperidine-based analogs (e.g., ’s tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate).
- Core heterocycle: Pyrrolidine (5-membered ring) vs.
Molecular Weight and Physicochemical Properties
- Molecular weight : The target compound’s weight (~380 g/mol) is higher than ’s piperidine analog (361.27 g/mol) due to the additional oxygen in the methoxy group.
- Solubility : The dichloropyrimidine group increases hydrophobicity compared to methoxy or brominated pyridine derivatives .
Research Findings and Data
Key Analogues and Their Properties
Pyridine vs. Pyrimidine Derivatives: Brominated pyridine derivatives () exhibit lower electrophilicity than dichloropyrimidines, reducing their utility in nucleophilic reactions. Piperidine analogs () show altered pharmacokinetics due to increased ring size and amino linkages .
Impact of Halogenation :
- Chlorine at pyrimidine positions 2 and 4 enhances stability and electronic effects compared to bromine (e.g., ’s 5-bromo derivative) .
Biological Activity
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a methoxy group attached to a dichloropyrimidine moiety, and a tert-butyl ester functional group. Its molecular formula is with a molar mass of approximately 362.25 g/mol .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H21Cl2N3O3 |
| Molar Mass | 362.25 g/mol |
| Density | 1.284 g/cm³ (predicted) |
| Boiling Point | 450.4 °C (predicted) |
| pKa | -2.18 (predicted) |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it could act as an inhibitor of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other protein kinases .
Antiviral Activity
In addition to antitumor properties, the compound has also been investigated for antiviral activities. Compounds structurally related to this compound have demonstrated efficacy against viruses such as Herpes simplex virus type I and Poliovirus type I, suggesting that this compound might possess similar antiviral properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example, one study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating potent antitumor activity .
In Vivo Studies
In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest that when administered in animal models, it can significantly reduce tumor size while exhibiting a favorable safety profile . Further research is needed to fully elucidate its pharmacological potential.
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 2,4-dichloropyrimidin-5-yl derivatives) can react with pyrrolidine-based alcohols under basic conditions. Key optimization steps include:
- Catalysts: Use of N,N-dimethylaminopyridine (DMAP) or triethylamine to enhance reactivity in dichloromethane solvent .
- Temperature: Controlled reaction at 0–20°C to minimize side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane for isolating the tert-butyl-protected product.
Advanced: How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
Quantum chemistry and Quantitative Structure-Property Relationship (QSPR) models analyze electron density distribution, steric hindrance, and frontier molecular orbitals (HOMO/LUMO) to predict reaction sites. For example:
- Steric maps highlight hindered regions near the dichloropyrimidinyl group, suggesting slower kinetics at the 4-chloro position compared to the 2-chloro position .
- Neural network algorithms trained on pyridine/pyrimidine analogs (e.g., tert-butyl pyrrolidine carboxylates) can forecast regioselectivity in cross-coupling reactions .
Basic: Which analytical techniques are most effective for assessing purity and structural integrity?
Answer:
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms purity ≥98% .
- NMR: ¹H/¹³C NMR spectra identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₆H₂₂Cl₂N₃O₃: ~414.09 g/mol) .
Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
Answer:
The tert-butyl moiety introduces significant steric bulk, which:
- Slows oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to hindered access to the metal center.
- Stabilizes intermediates via steric shielding, as observed in tert-butyl-protected analogs (e.g., tert-butyl pyrrolidine carboxylates in and ) .
Methodological workarounds include using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to overcome kinetic barriers.
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid: Immediate rinsing with water for eye/skin exposure; consult OSHA or IARC guidelines for acute toxicity thresholds (e.g., LD₅₀ data for pyrimidine analogs) .
Advanced: How can contradictory stability data under varying pH conditions be resolved?
Answer:
Contradictions often arise from solvent polarity or temperature variations. To resolve:
- Accelerated Stability Testing: Perform stress tests at 40°C/75% RH over 14 days, monitoring degradation via HPLC .
- pH-Dependent Studies: Compare hydrolysis rates in buffered solutions (pH 1–13). For example, tert-butyl esters typically degrade faster under acidic conditions (pH <3) due to proton-assisted cleavage .
Basic: What are the key structural analogs of this compound, and how do their properties differ?
Answer:
Advanced: How does the electronic nature of the dichloropyrimidinyl group affect its biological activity?
Answer:
The electron-withdrawing chlorine atoms:
- Increase electrophilicity , making the compound a candidate for covalent binding with cysteine residues (e.g., kinase inhibitors).
- Modulate π-π stacking in protein binding pockets, as seen in pyrimidine-based pharmaceuticals .
Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) paired with DFT calculations to correlate electronic profiles with bioactivity.
Basic: What solvents are compatible with this compound for reaction or storage?
Answer:
- Polar aprotic solvents: Dichloromethane, DMF, or THF for reactions .
- Storage: Anhydrous dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
